molecular formula C10H14ClN3 B13022386 1-(2-Chloropyridin-3-yl)-4-methylpiperazine

1-(2-Chloropyridin-3-yl)-4-methylpiperazine

Cat. No.: B13022386
M. Wt: 211.69 g/mol
InChI Key: QWVDATRSOSKSHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antimicrobial Agent Development

The compound enhances membrane permeability in Gram-negative bacteria by disrupting efflux pump proteins. Hybrid derivatives incorporating imidazo[1,2-a]pyridine moieties show potentiation of levofloxacin activity against Klebsiella pneumoniae (minimum inhibitory concentration reduced 8-fold).

Enzyme Inhibition

Structural analogs function as allosteric urease inhibitors, with half-maximal inhibitory concentrations (IC~50~) as low as 2.0 μM against Helicobacter pylori urease. The chloropyridinyl group coordinates nickel ions in the enzyme’s active site, while the piperazine moiety induces conformational changes in flanking residues.

Materials Science Applications

Thin films derived from 1-(2-Chloropyridin-3-yl)-4-methylpiperazine exhibit tunable luminescence properties. When doped with europium(III) ions, quantum yields reach 38% due to ligand-to-metal charge transfer transitions facilitated by the compound’s π-conjugated system.

Table 2: Emerging applications of 1-(2-Chloropyridin-3-yl)-4-methylpiperazine derivatives
ApplicationMechanismPerformance Metric
Antibiotic adjuvantsEfflux pump inhibition8-fold MIC reduction
Urease inhibitionNickel ion coordinationIC~50~ = 2.0 μM
Luminescent materialsCharge transfer transitions38% quantum yield

Properties

Molecular Formula

C10H14ClN3

Molecular Weight

211.69 g/mol

IUPAC Name

1-(2-chloropyridin-3-yl)-4-methylpiperazine

InChI

InChI=1S/C10H14ClN3/c1-13-5-7-14(8-6-13)9-3-2-4-12-10(9)11/h2-4H,5-8H2,1H3

InChI Key

QWVDATRSOSKSHO-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(N=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of 2-Chloropyridine with 4-Methylpiperazine

The primary synthetic approach to 1-(2-chloropyridin-3-yl)-4-methylpiperazine involves the nucleophilic substitution of 2-chloropyridine at the 3-position by 4-methylpiperazine. This reaction typically proceeds via deprotonation of the piperazine nitrogen to enhance nucleophilicity, followed by substitution of the chlorine atom on the pyridine ring.

  • Base: Sodium hydride or potassium carbonate is commonly used to deprotonate the piperazine nitrogen.
  • Solvent: Aprotic polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) facilitate the reaction.
  • Temperature: Elevated temperatures (often 60–100 °C) are employed to drive the substitution.
  • Reaction Time: Several hours to overnight, depending on scale and conditions.

This method yields the target compound with moderate to high purity, often requiring subsequent purification by recrystallization or chromatography.

Alternative Synthetic Pathways via Piperazine Intermediates

Some synthetic methods utilize intermediates such as 1-chloroformyl-4-methylpiperazine hydrochloride, which reacts with N-methylpiperazine under controlled conditions to form related piperazine derivatives. This approach involves:

  • Dissolving 1-chloroformyl-4-methylpiperazine hydrochloride in an organic solvent (e.g., tetrahydrofuran, dichloromethane, or acetonitrile).
  • Adding triethylamine as a base.
  • Slowly adding N-methylpiperazine to the reaction mixture.
  • Stirring for 2–6 hours at room temperature or slightly elevated temperatures.
  • Workup includes aqueous extraction, drying, recrystallization, and spin-drying to obtain high-purity products.

Although this method is described for di(4-methylpiperazin-1-yl) methanone, it provides a framework adaptable for synthesizing 1-(2-chloropyridin-3-yl)-4-methylpiperazine by modifying the nucleophile and electrophile accordingly.

Industrial and Scale-Up Considerations

Industrial synthesis of 1-(2-chloropyridin-3-yl)-4-methylpiperazine generally follows the nucleophilic substitution route but incorporates process optimizations:

  • Continuous Flow Reactors: Enhance reaction control, heat transfer, and scalability.
  • Automated Systems: Improve reproducibility and reduce manual handling.
  • Purification: Recrystallization and column chromatography are standard to achieve pharmaceutical-grade purity.
  • Reaction Monitoring: In-line analytical techniques (e.g., HPLC) ensure reaction completeness and product quality.

Reaction Parameters and Optimization Data

Parameter Typical Conditions Notes
Base Sodium hydride, potassium carbonate Deprotonates piperazine nitrogen
Solvent DMF, THF, dichloromethane Aprotic solvents preferred
Temperature 60–100 °C Elevated to promote substitution
Reaction Time 4–18 hours Depends on scale and reagent purity
Molar Ratios Piperazine:2-chloropyridine ~1:1 to 1.2:1 Slight excess of nucleophile often used
Purification Recrystallization, column chromatography To achieve >95% purity
Yield 60–85% Varies with method and scale

Related Synthetic Examples and Research Findings

  • A Buchwald–Hartwig amination approach has been reported for related piperazine-pyridine compounds, involving palladium-catalyzed coupling of piperazine derivatives with chloropyridines. This method offers high selectivity and yields but requires expensive catalysts and ligands.
  • A three-step synthetic route for piperazine intermediates involves preparation of chlorinated amines, followed by ring closure and substitution reactions under mild conditions, yielding high-purity products with simplified post-processing.
  • The use of triethylamine as a base in organic solvents such as dichloromethane has been optimized to control reaction rates and minimize side reactions in piperazine derivative synthesis.

Summary Table of Preparation Methods

Method Key Reagents Solvent(s) Conditions Yield (%) Notes
Nucleophilic substitution 2-Chloropyridine, 4-methylpiperazine, NaH/K2CO3 DMF, THF 60–100 °C, 4–18 h 60–85 Most common, scalable
Triethylamine-mediated coupling 1-Chloroformyl-4-methylpiperazine hydrochloride, N-methylpiperazine, triethylamine THF, DCM, acetonitrile RT, 2–6 h Not specified High purity, adaptable for analogues
Buchwald–Hartwig amination Piperazine derivatives, chloropyridines, Pd catalyst Toluene, dioxane 80–110 °C, several hours Moderate Catalyst cost and handling considerations
Multi-step chlorinated amine route Diethanolamine, thionyl chloride, 3-chloroaniline CHCl3, dimethylbenzene 0–10 °C for key steps ~65 Mild conditions, high purity

Chemical Reactions Analysis

1-(2-Chloropyridin-3-yl)-4-methylpiperazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the pyridine ring can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine using reducing agents like lithium aluminum hydride.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common reagents and conditions used in these reactions include bases like potassium carbonate, solvents such as DMF, and catalysts like palladium for coupling reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Neuroprotective Effects :
    • Research indicates that compounds similar to 1-(2-Chloropyridin-3-yl)-4-methylpiperazine may inhibit glycogen synthase kinase 3 (GSK3), which is implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Inhibition of GSK3 can potentially enhance cognitive function and provide neuroprotection against apoptosis in vulnerable neurons .
  • Pain Management :
    • The compound has been studied for its analgesic properties, particularly in the context of neuropathic pain. It has shown promise in reducing pain without inducing central nervous system side effects, which is crucial for developing safer pain management therapies .
  • Antidepressant Activity :
    • There is evidence suggesting that similar piperazine derivatives may exhibit antidepressant-like effects. These compounds can modulate neurotransmitter systems, thus influencing mood and emotional states .
  • Anticancer Properties :
    • Preliminary studies have indicated that derivatives of piperazine can exhibit cytotoxic effects against various cancer cell lines. The structural modifications involving the chloropyridine moiety may enhance these effects, making it a candidate for further investigation in cancer therapeutics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of 1-(2-Chloropyridin-3-yl)-4-methylpiperazine. Research has demonstrated that modifications to the piperazine ring and the chloropyridine substituent can significantly influence biological activity:

ModificationEffect on Activity
Methyl substitution on piperazineIncreased potency against GSK3
Halogen substitution on chloropyridineEnhanced anticancer activity
Removal of methyl groupDecreased inhibitory activity

Case Studies

  • GSK3 Inhibition :
    • A study highlighted the role of piperazine derivatives in inhibiting GSK3, demonstrating their potential utility in treating neurodegenerative disorders. The compound's ability to cross the blood-brain barrier was noted, suggesting significant therapeutic potential .
  • Neuropathic Pain Model :
    • In animal models, compounds similar to 1-(2-Chloropyridin-3-yl)-4-methylpiperazine were effective in alleviating neuropathic pain without central side effects. This finding supports further exploration into its use as a non-opioid analgesic .
  • Anticancer Activity :
    • Research involving various piperazine derivatives showed promising results against colorectal adenocarcinoma, with IC50 values indicating substantial antiproliferative action. This positions such compounds as potential leads for developing new anticancer agents .

Mechanism of Action

The mechanism of action of 1-(2-Chloropyridin-3-yl)-4-methylpiperazine involves its interaction with specific molecular targets. The chloropyridine moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 4-methylpiperazine derivatives are heavily influenced by substituent groups. Key structural analogues and their applications are summarized below:

Compound Substituent Therapeutic/Application Area Key Properties/Activities References
1-(2-Chlorobenzyl)-4-methylpiperazine 2-Chlorobenzyl Antitubercular High activity against Mycobacterium tuberculosis; lower toxicity than earlier analogues
BD-1063 2-(3,4-Dichlorophenyl)ethyl Sigma-1 receptor antagonist Potent antagonist with CNS penetration; used in neuropsychiatric disorder research
Chlorcyclizine HCl p-Chlorobenzhydryl Antihistamine H1 receptor blockade; anti-allergic activity
1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-methylpiperazine 4-(4-Chlorophenyl)thiazol-2-yl Life sciences research High purity available; potential ligand for enzyme/receptor studies
BCTC 3-Chloropyridin-2-yl (tetrahydropyrazine-carboxamide) Analgesic (VR1 antagonist) Blocks acid- and capsaicin-induced pain; oral bioavailability and CNS penetration
1-(2-Chloroethyl)-4-methylpiperazine HCl 2-Chloroethyl Chemical intermediate Industrial applications; high reactivity for further derivatization

Key Observations:

  • Electron-Withdrawing Groups (e.g., Cl): Chlorine substituents enhance lipophilicity and target binding. For instance, the 2-chlorobenzyl group in antitubercular compounds improves membrane permeability , while the 3-chloropyridinyl group in BCTC increases VR1 receptor affinity .
  • Heteroaryl vs. Aryl Substituents: Thiazole () and pyridine () rings introduce π-π stacking interactions, critical for receptor binding. The pyridinyl group in the target compound may offer similar advantages.
  • Positional Isomerism: The 2-chloropyridin-3-yl group in the target compound differs from BCTC’s 3-chloropyridin-2-yl substituent. Such positional changes can drastically alter receptor selectivity and potency .

Pharmacological and Application Differences

  • Antimicrobial Activity: BM212 derivatives (e.g., 1-(2-chlorobenzyl)-4-methylpiperazine) exhibit potent antitubercular activity (MIC: 0.7–1.5 µg/mL) with reduced cytotoxicity compared to earlier compounds .
  • Neuropharmacology: BD-1063 (sigma-1 antagonist) demonstrates nanomolar affinity (Ki: 2–9 nM) and efficacy in pain and addiction models .
  • Analgesics: BCTC’s dual inhibition of capsaicin- and acid-induced VR1 activation (IC50: 35 nM and 6 nM, respectively) highlights its superiority over capsazepine, which lacks acid-blocking activity .
  • Agricultural Uses: 1-(4-Fluorophenylthiocarbamoyl)-4-methylpiperazine acts as a herbicide safener, reversing acetolactate synthase inhibition in maize .

Physicochemical and Pharmacokinetic Properties

  • Solubility and Formulation: Piperazine derivatives often require formulation optimization. and describe cyclodextrin complexes to enhance solubility of lipophilic derivatives (e.g., naphthaleneoxypropargyl-piperazine), improving bioavailability .
  • CNS Penetration: BD-1063 and BCTC show significant blood-brain barrier penetration, critical for CNS-targeted therapies .

Toxicity and Selectivity

  • BM212 derivatives demonstrate reduced cytotoxicity (IC50 > 50 µM in mammalian cells) compared to earlier antitubercular agents .

Biological Activity

Antimicrobial Properties

Research indicates that 1-(2-Chloropyridin-3-yl)-4-methylpiperazine may exhibit antimicrobial properties. While specific data on its efficacy against various microorganisms is limited, this potential activity suggests it could be a candidate for further investigation in the development of new antimicrobial agents.

Anticancer Potential

Studies have shown that 1-(2-Chloropyridin-3-yl)-4-methylpiperazine may possess anticancer properties. The compound's mechanism of action likely involves interaction with specific molecular targets, potentially modulating enzyme or receptor activity, which can lead to various therapeutic effects.

The biological activity of 1-(2-Chloropyridin-3-yl)-4-methylpiperazine is believed to stem from its unique structural characteristics. The compound features a piperazine ring substituted with a methyl group at the 4-position and a 2-chloropyridine moiety at the 1-position. This structure contributes to its biological activity and chemical reactivity.

Interaction studies have focused on the compound's binding affinity to various biological targets. These studies aim to elucidate how 1-(2-Chloropyridin-3-yl)-4-methylpiperazine interacts with enzymes and receptors related to disease pathways, providing insights into its therapeutic potential and guiding further drug development efforts.

Comparative Analysis

To better understand the biological activity of 1-(2-Chloropyridin-3-yl)-4-methylpiperazine, it is useful to compare it with structurally similar compounds:

CompoundStructure CharacteristicsUnique FeaturesPotential Impact on Biological Activity
1-(2-Chloropyridin-3-yl)-4-methylpiperazineMethyl group on piperazine, 2-chloropyridine at position 1Base compoundStandard reference for activity
(2-Chloropyridin-3-yl)(4-ethylpiperazin-1-yl)methanoneEthyl group instead of methyl on piperazinePotentially different pharmacokinetic propertiesMay affect duration of action or metabolism
(2-Chloropyridin-3-yl)(4-phenylpiperazin-1-yl)methanonePhenyl group at the 4-position of piperazineIncreased lipophilicityMay enhance membrane permeability and alter biological activity

This comparison highlights how subtle structural changes can potentially influence the biological activity of these compounds.

Research Limitations and Future Directions

While the initial findings on the biological activity of 1-(2-Chloropyridin-3-yl)-4-methylpiperazine are promising, it is important to note that much of the available data is preliminary. Further research is needed to:

  • Quantify its antimicrobial efficacy against specific pathogens
  • Evaluate its anticancer potential in various cancer cell lines and in vivo models
  • Elucidate its precise mechanism of action at the molecular level
  • Assess its pharmacokinetic properties and potential toxicity

These areas of investigation will be crucial in determining the compound's potential as a therapeutic agent and guiding its development in drug discovery pipelines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.